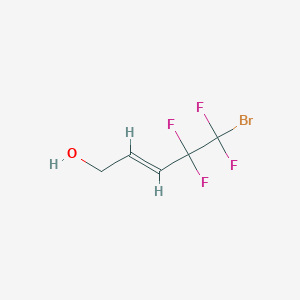

5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

Description

Significance of Fluorinated Building Blocks in Modern Organic Synthesis and Materials Science

Fluorinated building blocks are organic compounds that feature one or more fluorine atoms and serve as fundamental components in the synthesis of more complex molecules. youtube.com The incorporation of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. alfa-chemistry.comacs.org This is due to fluorine's unique characteristics, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. alfa-chemistry.comalfa-chemistry.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, ultimately improving its efficacy and pharmacokinetic profile. youtube.comacs.org It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. Similarly, in agrochemicals, fluorination can lead to increased potency and better penetration of plant or insect barriers. youtube.com In materials science, fluorinated compounds are indispensable. alfa-chemistry.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their exceptional thermal stability and chemical resistance, making them ideal for applications ranging from non-stick coatings to advanced composites. alfa-chemistry.com The use of fluorinated building blocks allows for a modular and efficient approach to designing next-generation pharmaceuticals, agrochemicals, and high-performance materials. alfa-chemistry.com

Overview of Halogenated Alkenes and Allylic Alcohols as Versatile Synthetic Precursors

Halogenated alkenes and allylic alcohols are two classes of organic compounds that are widely recognized for their versatility as synthetic precursors. Halogenated molecules, in general, are pivotal in synthesis, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Stereochemical control is a critical aspect of modern synthesis, and numerous methods have been developed for the stereoselective halogenation of molecules. nih.gov

Allylic alcohols contain a hydroxyl group attached to a carbon atom adjacent to a double bond. This structural motif offers multiple reactive sites. researchgate.net The alcohol functionality can be oxidized to aldehydes or carboxylic acids, or it can be converted into a better leaving group for substitution reactions. The adjacent alkene can undergo a wide range of transformations, including epoxidation, dihydroxylation, and addition reactions. The synergy between the alcohol and the alkene group allows for highly specific transformations, such as directed epoxidations. Allylic alcohols are common fragments in natural products and are key intermediates in the synthesis of physiologically active compounds. researchgate.net The development of catalytic systems for the synthesis of allylic esters and other derivatives from simple alkenes continues to be an active area of research. organic-chemistry.org

Chemical Uniqueness of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol: A Multifunctional Fluorine-, Bromine-, and Alcohol-Containing Olefinic System

This compound is a unique molecule that combines the functionalities of a fluorinated compound, a halogenated alkene, and an allylic alcohol into a single, compact system. Its chemical distinctiveness arises from the interplay of these different reactive centers.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 196597-11-2 |

| Molecular Formula | C₅H₅BrF₄O |

| Molecular Weight | 236.99 g/mol |

The molecule possesses three primary points of reactivity:

The Allylic Alcohol Group (-CH₂OH): This group can undergo esterification, etherification, or oxidation, allowing for the introduction of a wide variety of other functional groups.

The Carbon-Carbon Double Bond (C=C): The alkene is susceptible to electrophilic addition reactions and can be used to further elaborate the carbon skeleton.

The Bromo-tetrafluoroethyl Group (-C(F₂)C(F₂)Br): The terminal bromine atom, positioned on a heavily fluorinated carbon, can participate in nucleophilic substitution or cross-coupling reactions, providing a handle to connect this fluorinated fragment to other molecules. The presence of the four fluorine atoms significantly influences the reactivity of the C-Br bond and imparts the characteristic properties of a fluorinated moiety to the molecule.

This trifecta of functional groups makes the compound a highly versatile building block, capable of undergoing a sequence of selective chemical transformations at different parts of the molecule.

Research Landscape and the Potential of this compound as a Key Intermediate

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its potential as a key synthetic intermediate can be inferred from studies on analogous structures. For instance, the saturated counterpart, 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol, is recognized as a valuable fluorinated synthon. atomfair.com This related compound is used to introduce lipophilic, fluorinated motifs into drug candidates and to synthesize fluorinated liquid crystals and surfactants. atomfair.com

Given this precedent, this compound is poised to be a highly valuable intermediate for several advanced applications:

Pharmaceutical and Agrochemical Synthesis: It can be used to install the unique bromo-tetrafluoro-alkenyl-alcohol moiety into larger, more complex bioactive molecules. The fluorinated segment could enhance metabolic resistance, while the other functional groups provide sites for further chemical modification. atomfair.com

Materials Science: The compound is a potential precursor for the synthesis of fluorinated polymers and liquid crystals, where the combination of the rigid double bond and the polarizable fluoro-bromo group could lead to desirable material properties.

Complex Molecule Synthesis: As a multifunctional building block, it allows for orthogonal chemical strategies, where each functional group can be reacted selectively without affecting the others, enabling the efficient construction of complex target molecules.

The compound's structure makes it an ideal candidate for use in palladium-catalyzed cross-coupling reactions (at the C-Br bond), esterifications (at the OH group), and various alkene functionalization reactions, solidifying its potential as a key and versatile intermediate in modern organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-bromo-4,4,5,5-tetrafluoropent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUOQYHROIWCQA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(F)(F)Br)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(C(F)(F)Br)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol

Retrosynthetic Analysis Approaches for the 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol Scaffold

A retrosynthetic analysis of this compound suggests several strategic disconnections. The primary target is a C5 allylic alcohol containing a bromo-tetrafluoroethyl moiety at the C4 and C5 positions. A logical approach involves disconnecting the molecule at the C-C double bond or the C-O bond of the alcohol.

One plausible retrosynthetic pathway begins with the target molecule and works backward. The allylic alcohol functionality can be envisioned as arising from the reduction of an enone, 5-bromo-4,4,5,5-tetrafluoropent-2-en-1-one. Alternatively, the double bond could be introduced into a saturated precursor, such as 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, through an elimination reaction. This saturated alcohol itself can be traced back to simpler starting materials. youtube.com

Another key disconnection is at the C3-C4 bond, separating the bromo-tetrafluoroethyl unit from a three-carbon synthon. This suggests a coupling reaction between a suitable C3 building block and a C2 fragment already containing the bromine and fluorine atoms.

Precursor Compounds and Starting Materials for Assembling this compound

The synthesis of this compound relies on the availability of specific precursor compounds. Based on retrosynthetic analysis, several key starting materials can be identified.

A crucial precursor for the bromo-tetrafluoroethyl moiety is 1,2-dibromo-1,1,2,2-tetrafluoroethane . This compound serves as a source for the -C(F)₂C(F)₂Br group. For the remainder of the carbon skeleton, allyl acetate (B1210297) or related three-carbon units can be employed.

Alternatively, the synthesis can commence from precursors that already contain a portion of the carbon backbone and some of the required functional groups. These include:

5-Bromo-4,4,5,5-tetrafluoropentanoic acid : This carboxylic acid can be a versatile precursor, potentially undergoing reduction to the corresponding alcohol. chemicalbook.comscbt.comuni.lusigmaaldrich.comsynquestlabs.com

5-Bromo-4,4,5,5-tetrafluoropent-2-ene : The presence of the double bond in this precursor suggests that a subsequent allylic oxidation could introduce the hydroxyl group. nih.govsynquestlabs.com

5-bromo-4,4,5,5-tetrafluoropentan-2-one : This ketone could be reduced to the corresponding secondary alcohol, which might then be further manipulated. uni.lu

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol : As the saturated analogue of the target molecule, this compound is a prime candidate for the introduction of the C2-C3 double bond via dehydrogenation. scbt.com

Multi-step Reaction Sequences for the Carbon Skeleton Assembly of this compound

The assembly of the carbon skeleton of this compound can be approached through various multi-step reaction sequences, primarily focusing on the construction of the fluorinated carbon chain and the formation of the unsaturated alcohol substructure.

Construction of the Fluorinated Carbon Chain and Introduction of the Bromine Moiety

A key step in the synthesis is the construction of the five-carbon chain incorporating the tetrafluoroethyl group and the bromine atom. One documented approach involves the reaction of 1,2-dibromo-1,1,2,2-tetrafluoroethane with allyl acetate . This reaction, typically initiated by UV irradiation, leads to the formation of the saturated analogue, 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, after hydrolysis of the acetate group. While this method yields the complete carbon skeleton with the desired halogenation pattern, it results in a saturated chain that requires further modification to introduce the double bond.

Another potential strategy involves the use of organometallic reagents. For instance, a Grignard reagent derived from a suitable three-carbon precursor could react with a tetrafluoroethylene (B6358150) derivative to form the C-C bond. The bromine atom could be introduced either before or after the coupling reaction.

Formation of the Unsaturated Pent-2-en-1-ol Substructure

Once the saturated carbon skeleton is in place, as in 5-bromo-4,4,5,5-tetrafluoropentan-1-ol , the formation of the pent-2-en-1-ol substructure becomes the next critical challenge. This transformation can be achieved through several methods:

Dehydrogenation : The direct dehydrogenation of the saturated alcohol is a potential route. This can be accomplished using catalytic methods, often employing transition metal catalysts such as ruthenium complexes. researchgate.net The reaction would selectively introduce a double bond, yielding the desired allylic alcohol.

Oxidation-Elimination Sequence : An alternative two-step process involves the oxidation of the primary alcohol to an aldehyde, followed by an elimination reaction. The aldehyde can be converted to a more reactive species, such as a tosylhydrazone, which can then undergo elimination to form the alkene.

Conversion from Related Precursors : If starting from 5-bromo-4,4,5,5-tetrafluoropentanoic acid , the synthesis would first involve reduction of the carboxylic acid to the primary alcohol using a suitable reducing agent like lithium aluminum hydride. Subsequently, the introduction of the double bond would follow one of the methods described above. If starting from 5-bromo-4,4,5,5-tetrafluoropent-2-ene , an allylic oxidation reaction, for example using selenium dioxide or a palladium-catalyzed process, could be employed to install the hydroxyl group at the C1 position.

Stereoselective and Stereospecific Synthesis Methodologies for this compound and its Chiral Derivatives

The synthesis of specific stereoisomers (E/Z) of this compound, as well as its chiral derivatives, requires the use of stereoselective and stereospecific methodologies. The C2-C3 double bond can exist as either the E or Z isomer, and if the molecule were to contain other stereocenters, the synthesis would become even more complex.

The stereochemistry of the double bond can be controlled during its formation. For example, the choice of reagents and reaction conditions in an elimination reaction can influence the E/Z ratio of the product. Similarly, certain catalytic dehydrogenation methods can exhibit stereoselectivity.

For the synthesis of chiral derivatives, asymmetric synthesis strategies are necessary. This could involve the use of chiral catalysts or chiral auxiliaries. For instance, an asymmetric reduction of the corresponding enone, 5-bromo-4,4,5,5-tetrafluoropent-2-en-1-one , using a chiral reducing agent could yield an enantiomerically enriched product.

General methods for the stereoselective synthesis of allylic fluorides, which are structurally related, often employ transition metal catalysis, such as palladium-catalyzed asymmetric allylic fluorination. ucla.edu These approaches could potentially be adapted for the synthesis of the target molecule.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a significant role in several potential steps for the synthesis of this compound, offering milder reaction conditions and improved selectivity.

Dehydrogenation : As mentioned earlier, the introduction of the double bond into the saturated precursor, 5-bromo-4,4,5,5-tetrafluoropentan-1-ol , can be achieved through catalytic dehydrogenation. Ruthenium-based catalysts are often effective for this transformation. researchgate.net

Allylic Oxidation : The conversion of 5-bromo-4,4,5,5-tetrafluoropent-2-ene to the target allylic alcohol could be facilitated by palladium catalysis. Palladium complexes are known to catalyze a variety of allylic oxidation reactions.

Coupling Reactions : The initial construction of the carbon skeleton could potentially be achieved through catalytic cross-coupling reactions, for example, a Suzuki or Negishi coupling, which would involve an organoboron or organozinc precursor.

Asymmetric Catalysis : For the synthesis of chiral derivatives, enantioselective catalysts are essential. Chiral phosphine (B1218219) ligands in combination with transition metals like palladium or rhodium are commonly used for asymmetric reductions and other transformations that could be applied in this synthesis. ucla.edu

The table below summarizes potential catalytic approaches for key transformations in the synthesis of this compound.

| Transformation | Catalytic System | Precursor | Product |

| Dehydrogenation | Ruthenium Complexes | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | This compound |

| Allylic Oxidation | Palladium Catalysts | 5-bromo-4,4,5,5-tetrafluoropent-2-ene | This compound |

| Asymmetric Reduction | Chiral Rh or Ru Catalysts | 5-bromo-4,4,5,5-tetrafluoropent-2-en-1-one | Chiral this compound |

Comparative Analysis of Synthetic Yields and Efficiency for Different Routes to this compound

Detailed, publicly available synthetic routes specifically targeting this compound are limited. However, analysis of related compounds and general synthetic strategies for fluorinated allylic alcohols allows for a comparative discussion of potential pathways. The primary challenges in synthesizing this molecule lie in the controlled introduction of the bromine atom and the tetrafluoroethyl group while preserving the allylic alcohol functionality.

One plausible approach involves the radical addition of a bromotetrafluoro-precursor to an unsaturated alcohol. For instance, a known method for the synthesis of the saturated analogue, 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, involves the reaction of 1,2-dibromo-1,1,2,2-tetrafluoroethane with allyl acetate under UV irradiation, followed by hydrolysis. This process, however, is reported to be slow, taking up to five days, and results in a modest yield of 35%. Adapting this to create the desired double bond would require significant modification and optimization to improve both reaction time and yield.

Another potential route could be the functionalization of a pre-existing fluorinated pentene derivative. For example, starting from a compound like 5-bromo-4,4,5,5-tetrafluoropent-1-ene, one could envision an allylic hydroxylation to introduce the alcohol group. The efficiency of such a step would be highly dependent on the regioselectivity and chemoselectivity of the chosen oxidizing agent.

A third approach could involve the construction of the carbon skeleton through the coupling of smaller fluorinated and non-fluorinated building blocks. This might offer better control over the stereochemistry of the double bond and the placement of functional groups.

To provide a clearer comparison, the table below outlines hypothetical synthetic routes and their potential efficiencies based on analogous reactions found in the literature.

| Route | Key Transformation | Potential Starting Materials | Anticipated Yield Range | Key Challenges |

| Route 1 | Radical addition and hydrolysis | 1,2-Dibromo-1,1,2,2-tetrafluoroethane, Allyl alcohol derivative | Low to Moderate (e.g., 30-50%) | Long reaction times, low yields, potential for side reactions. |

| Route 2 | Allylic hydroxylation | 5-Bromo-4,4,5,5-tetrafluoropent-1-ene | Moderate (e.g., 40-60%) | Achieving high regioselectivity, preventing over-oxidation. |

| Route 3 | Cross-coupling reaction | Fluorinated C2-building block, Brominated C3-allylic alcohol | Moderate to High (e.g., 50-80%) | Availability of starting materials, catalyst selection, control of stereochemistry. |

Green Chemistry Principles and Sustainable Practices in the Production of this compound

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including fluorinated molecules. The production of this compound presents several opportunities for the implementation of more sustainable practices.

Atom Economy: Synthetic routes with high atom economy are a cornerstone of green chemistry. Cross-coupling methodologies (hypothetical Route 3) often exhibit better atom economy compared to routes involving protecting groups or leaving groups that are not incorporated into the final product.

Use of Safer Solvents: The choice of solvent is critical. While many fluorination reactions traditionally use hazardous solvents, research is ongoing into the use of greener alternatives. For the synthesis of fluorinated compounds, the use of fluorinated solvents themselves can sometimes be a green choice if they are recycled efficiently, due to their unique solubility properties that can simplify purification processes. alfa-chemistry.com The development of reactions in aqueous media is also a significant goal in green fluorine chemistry. rsc.org

Energy Efficiency: The long reaction times and the need for UV irradiation in some of the potential synthetic routes are not ideal from an energy efficiency perspective. The development of catalytic methods that can proceed under milder conditions (lower temperature and pressure) would represent a significant green advancement.

Waste Reduction: Minimizing waste is paramount. This can be achieved by improving reaction yields and selectivity, which reduces the formation of byproducts. Furthermore, the use of recyclable catalysts, such as heterogeneous catalysts or those soluble in a separate phase for easy recovery, can significantly reduce waste streams. numberanalytics.comnumberanalytics.com Recent advancements in sustainable fluorination focus on developing non-toxic and recyclable fluorinating reagents and catalysts to replace more hazardous traditional options. numberanalytics.comnumberanalytics.com

The following table summarizes the application of green chemistry principles to the potential synthetic routes:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing syntheses with higher yields and selectivity to minimize waste. |

| Atom Economy | Favoring addition and coupling reactions over substitutions with poor leaving groups. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents (e.g., highly toxic fluorinating agents) with safer alternatives. numberanalytics.com |

| Designing Safer Chemicals | While the target molecule has specific applications, its synthesis should minimize the production of toxic byproducts. |

| Safer Solvents and Auxiliaries | Investigating the use of recyclable fluorous solvents or aqueous reaction media. alfa-chemistry.comrsc.org |

| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible, though challenging for highly fluorinated compounds. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. numberanalytics.comnottingham.ac.uk |

| Design for Degradation | This principle is more relevant to the final product's lifecycle than its synthesis. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol

Reactions Involving the Terminal Olefinic Bond of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol.

The carbon-carbon double bond in this compound is electron-deficient due to the powerful inductive effect of the neighboring tetrafluoroethyl group. This electronic characteristic is a primary determinant of its reactivity profile.

Electrophilic Additions to the Double Bond.

Electrophilic additions to alkenes are fundamental reactions in organic chemistry. chemistrystudent.comchemistrysteps.comsavemyexams.comlibretexts.org Typically, the electron-rich π-bond of the alkene attacks an electrophile. chemistrystudent.comchemistrysteps.com However, in the case of this compound, the electron density of the double bond is significantly diminished by the adjacent fluorine atoms. This deactivation makes electrophilic additions more challenging compared to unactivated alkenes. Reactions that do proceed often require more forcing conditions or highly reactive electrophiles.

For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon and the halide to the more substituted carbon, proceeding through a carbocation intermediate. libretexts.org However, the stability of this intermediate would be influenced by the competing inductive effects of the fluorine atoms and the hydroxyl group.

A representative electrophilic addition reaction is the halogenation with bromine (Br₂). The high electron density of a typical alkene induces a dipole in the Br₂ molecule, initiating the reaction. chemistrystudent.com With an electron-deficient alkene like the title compound, this polarization is less effective, potentially leading to slower reaction rates.

Table 1: Plausible Electrophilic Addition Reactions

| Reactant | Reagent | Expected Product | Conditions |

|---|---|---|---|

| This compound | HBr | 2,5-Dibromo-4,4,5,5-tetrafluoropentan-1-ol | Acid catalysis |

Nucleophilic Additions and Conjugate Reactions.

The electron-deficient nature of the double bond makes this compound a prime candidate for nucleophilic conjugate addition (also known as Michael addition). wikipedia.orglibretexts.orgnumberanalytics.com In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org This reactivity is analogous to that of α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org

Weak nucleophiles such as amines, alcohols, and thiols are expected to add to the double bond in a conjugate fashion. youtube.comyoutube.com The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The resulting enolate intermediate is then protonated to give the final product. wikipedia.org

Table 2: Representative Nucleophilic Conjugate Addition Reactions

| Nucleophile | Catalyst | Expected Product |

|---|---|---|

| Diethylamine | Et₃N | 3-(Diethylamino)-5-bromo-4,4,5,5-tetrafluoropentan-1-ol |

| Sodium methoxide | - | 3-Methoxy-5-bromo-4,4,5,5-tetrafluoropentan-1-ol |

Radical Reactions and Polymerization Initiation.

The olefinic bond in this compound can participate in radical reactions. The presence of fluorine atoms can influence the polymerization behavior of vinyl monomers. nih.govyoutube.comacs.orgclemson.edu Fluorinated monomers are often used to create polymers with specialized properties, such as high chemical resistance and low surface energy. youtube.com

This compound could potentially be used as a monomer in radical polymerization reactions, initiated by standard radical initiators like benzoyl peroxide or AIBN. The resulting polymer would feature fluorinated side chains, which would impart unique properties to the material. The reactivity of the monomer in copolymerization with other vinyl monomers would be an important factor in determining the final polymer architecture. acs.org

The bromine atom in the molecule also provides a handle for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique.

Cycloaddition Reactions (e.g., Diels-Alder) of the Pent-2-en-1-ol Moiety.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a conjugated diene and a dienophile. wikipedia.org The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions. beilstein-journals.orgnih.gov Electron-withdrawing groups on the dienophile generally accelerate the rate of normal-electron-demand Diels-Alder reactions. wikipedia.org

Therefore, this compound would be expected to react with electron-rich dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene, to form cyclohexene (B86901) derivatives. The stereochemistry of the resulting cycloadduct would be governed by the principles of the Diels-Alder reaction, with the endo product often being favored. wikipedia.org The use of fluorinated dienophiles can be a valuable strategy for introducing fluorine into complex molecules. nih.govnih.govacs.org

Table 3: Potential Diels-Alder Reactions

| Diene | Expected Product | Reaction Type |

|---|---|---|

| Cyclopentadiene | Bicyclic adduct with a tetrafluoro-bromomethyl side chain | [4+2] Cycloaddition |

Transformations Centered at the Primary Alcohol Functionality of this compound.

The primary allylic alcohol functionality is another key site of reactivity in the molecule.

Oxidation and Reduction Pathways.

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The allylic nature of the alcohol means that care must be taken to avoid over-oxidation or side reactions involving the double bond. stackexchange.comsltchemicals.comstackexchange.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary allylic alcohols to α,β-unsaturated aldehydes. sltchemicals.comstackexchange.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid.

Conversely, the double bond can be reduced, typically through catalytic hydrogenation. This reaction would convert the allylic alcohol to a saturated alcohol. Reagents like lithium aluminum hydride (LAH) can reduce α,β-unsaturated ketones to allylic alcohols, but its reaction with an α,β-unsaturated alcohol like the title compound would likely lead to reduction of any aldehyde or ketone formed from oxidation. wikipedia.org The reduction of fluorinated compounds with LAH should be approached with caution due to the potential for explosive side reactions. wikipedia.org A stepwise approach involving directed hydrogenation could also be employed to achieve specific stereochemical outcomes. acs.org

Table 4: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | 5-Bromo-4,4,5,5-tetrafluoropent-2-enal |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Bromo-4,4,5,5-tetrafluoropent-2-enoic acid |

Esterification, Etherification, and Other Derivatizations for Further Synthesis

The primary alcohol functional group in this compound is a key site for various derivatization reactions, enabling its use as a building block for more complex molecules. Standard organic transformations can be applied to modify this hydroxyl group, thereby altering the compound's physical and chemical properties for subsequent synthetic steps.

Esterification: The hydroxyl group can be readily converted to an ester. This transformation is typically achieved by reaction with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate catalytic conditions. For instance, reaction with a generic acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding ester. This esterification can be a crucial step for introducing new functional groups or protecting the alcohol during subsequent reactions involving the bromine atom or the double bond.

Etherification: The formation of ethers from this compound provides another avenue for structural elaboration. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base such as sodium hydride to form an alkoxide, followed by reaction with an alkyl halide (R-X), is a common method. For example, the reaction with an alkyl bromide would yield the corresponding ether, expanding the carbon skeleton and introducing new functionalities. A specific example is the formation of bis(5-bromo-4,4,5,5-tetrafluoropentyl) ether. synquestlabs.com

Other Derivatizations: Beyond simple ester and ether formation, the hydroxyl group can undergo a range of other derivatizations. Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidant used. For instance, mild oxidation with a reagent like pyridinium chlorochromate (PCC) would yield 5-bromo-4,4,5,5-tetrafluoropent-2-enal, while stronger oxidizing agents would lead to 5-bromo-4,4,5,5-tetrafluoropent-2-enoic acid. These transformations open up further synthetic possibilities by introducing new reactive handles into the molecule.

Reactivity of the Bromine Substituent in this compound

The bromine atom in this compound is a versatile functional group that can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and transition metal-catalyzed cross-couplings.

Nucleophilic Substitution Reactions and Elimination Reactions

The carbon-bromine bond is susceptible to cleavage by nucleophiles, leading to substitution products. The presence of the electron-withdrawing tetrafluoroethyl group can influence the reaction mechanism. While direct S_N2 displacement is possible, the reaction conditions can also favor other pathways.

In some cases, the bromine atom can be substituted by other functional groups such as amines or thiols. However, the specific reactivity of this compound in such reactions would be highly dependent on the nucleophile and the reaction conditions.

Elimination reactions to form a new double bond are also a possibility, particularly in the presence of a strong, non-nucleophilic base. The regioselectivity of such an elimination would be influenced by the stability of the resulting alkene.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. mdpi-res.commdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromoalkene with a boronic acid or its ester. nih.govscielo.org.mx For this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. scispace.com The site-selectivity of Suzuki-Miyaura reactions with polyhalogenated substrates has been demonstrated, suggesting that selective coupling at the bromine-bearing carbon is feasible. rsc.orgresearchgate.net

Heck Coupling: The Heck reaction provides a method for the palladium-catalyzed arylation or vinylation of the double bond, though with a bromoalkene, the primary reactivity is expected at the C-Br bond. In a Heck-type reaction, the bromine atom would be the site of oxidative addition to the palladium catalyst, followed by coupling with an alkene.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the sp²-hybridized carbon bearing the bromine atom and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This would result in the formation of a conjugated enyne system, significantly increasing the molecular complexity. The Sonogashira coupling has been successfully applied to bromoindoles and other complex substrates, indicating its potential applicability to this compound. researchgate.net

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Ar-B(OH)₂ | 5-Aryl-4,4,5,5-tetrafluoropent-2-en-1-ol |

| Heck | Pd(OAc)₂ / Ligand / Base | Alkene | (Varies depending on substrate and conditions) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine | Terminal Alkyne | 5-Alkynyl-4,4,5,5-tetrafluoropent-2-en-1-ol |

Influence of Fluorine Atoms on the Electronic and Steric Properties of this compound Reactivity

The four fluorine atoms on the pentenyl chain exert a profound influence on the electronic and steric properties of this compound, thereby affecting its reactivity.

Electronic Effects: Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the carbon chain, influencing the polarity of adjacent bonds. The C-F bonds are highly polarized, and this polarization can affect the reactivity of the entire molecule. The electron-withdrawing nature of the tetrafluoroethyl group can destabilize any developing positive charge on adjacent carbons, which can slow down reactions that proceed through carbocationic intermediates. nih.gov Conversely, it can activate the molecule towards nucleophilic attack at certain positions. The presence of fluorine atoms can also enhance the stability of the molecule. cymitquimica.com

Steric Effects: The fluorine atoms are larger than hydrogen atoms, and the tetrafluoroethyl group is sterically demanding. This steric bulk can hinder the approach of reagents to nearby reactive sites, influencing the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the double bond or the hydroxyl group, the bulky fluorinated moiety may direct the incoming reagent to the less hindered face of the molecule.

The combination of these electronic and steric effects makes the reactivity of this compound distinct from its non-fluorinated analogs. cymitquimica.com

Mechanistic Studies and Kinetic Investigations of this compound Transformations

While specific mechanistic and kinetic studies on this compound are not extensively documented in the provided search results, the general mechanisms of the reactions it undergoes are well-established.

Transition Metal-Catalyzed Cross-Coupling: The mechanisms of Suzuki-Miyaura, Heck, and Sonogashira reactions are generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. researchgate.netnih.gov The kinetics of these reactions can be influenced by factors such as the nature of the catalyst, ligands, base, and solvent. The presence of the fluorine atoms in this compound would likely impact the rates of these individual steps, particularly the oxidative addition of the C-Br bond to the palladium center.

Nucleophilic Substitution/Elimination: The mechanisms of nucleophilic substitution at the bromine-bearing carbon could proceed via S_{N}2, S_{N}1, or other pathways depending on the substrate, nucleophile, leaving group, and solvent. The strong inductive effect of the fluorine atoms would disfavor an S_{N}1 mechanism due to the destabilization of a carbocation intermediate. nih.gov Kinetic studies would be necessary to elucidate the precise mechanism under different reaction conditions.

Regioselectivity and Stereoselectivity in Reactions of this compound, including Asymmetric Sharpless Dihydroxylation

The regioselectivity and stereoselectivity of reactions involving this compound are critical for its application in asymmetric synthesis.

Regioselectivity: In reactions involving multiple reactive sites, such as the double bond and the C-Br bond, regioselectivity is a key consideration. For instance, in transition metal-catalyzed cross-coupling reactions, the reaction is expected to occur selectively at the more reactive C-Br bond over the vinylic C-H bonds of the double bond.

Stereoselectivity and Asymmetric Sharpless Dihydroxylation: The double bond in this compound is a prochiral center, and its reaction can lead to the formation of new stereocenters. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of alkenes to vicinal diols. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of the chiral ligand, either (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), determines the facial selectivity of the dihydroxylation, leading to the formation of one enantiomer of the diol over the other with high enantiomeric excess. harvard.edu

The application of the Sharpless asymmetric dihydroxylation to this compound would be expected to yield a chiral diol. The stereochemical outcome would be dictated by the mnemonic developed by Sharpless, which predicts the face of the alkene that will be hydroxylated based on the substitution pattern of the double bond and the chiral ligand used. harvard.edu The bulky tetrafluoroethyl group would likely play a significant role in directing the stereoselectivity of this transformation.

| Reaction | Reagents | Expected Product | Stereochemical Control |

| Asymmetric Sharpless Dihydroxylation | OsO₄ (cat.), Chiral Ligand, Co-oxidant | 5-Bromo-4,4,5,5-tetrafluoropentane-1,2,3-triol | High enantioselectivity based on chiral ligand |

Advanced Analytical and Spectroscopic Characterization of 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and stereochemical arrangement can be assembled.

¹H, ¹³C, and ¹⁹F NMR Techniques and Chemical Shift Analysis

The initial characterization of this compound involves the acquisition of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides distinct and complementary information about the electronic environment of the respective nuclei.

The ¹H NMR spectrum reveals the number of chemically non-equivalent protons and their immediate electronic surroundings. The allylic protons adjacent to the hydroxyl group are expected to appear in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the oxygen atom. The vinyl protons will resonate further downfield, in the range of 5.5-6.5 ppm, with their coupling constants providing information about the geometry of the double bond. The hydroxyl proton, if observable, will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon bearing the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm. The olefinic carbons will appear in the vinylic region, between 120 and 140 ppm. The fluorinated carbons will exhibit characteristic splitting patterns due to one-bond and two-bond carbon-fluorine couplings, and their chemical shifts will be significantly influenced by the number of attached fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two diastereotopic fluorine atoms on the C4 carbon and the two on the C5 carbon are expected to give rise to complex multiplets due to geminal and vicinal F-F and F-H couplings. The chemical shifts of these fluorine nuclei provide a sensitive probe of the local electronic and steric environment.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂OH | 4.0 - 4.5 |

| =CH- | 5.5 - 6.5 | |

| -OH | Variable | |

| ¹³C | -C H₂OH | 60 - 70 |

| =C H- | 120 - 140 | |

| -C F₂- | 110 - 125 (triplet) | |

| -C F₂Br | 105 - 120 (triplet) | |

| ¹⁹F | -CF₂- | -110 to -130 |

| -CF₂Br | -60 to -80 |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled to each other. For this compound, cross-peaks would be expected between the allylic protons of the -CH₂OH group and the adjacent vinyl proton, as well as between the two vinyl protons. This confirms the -CH=CH-CH₂OH structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon resonances based on the already assigned proton signals. For instance, the protons of the -CH₂OH group will show a correlation to the corresponding carbon signal in the 60-70 ppm range.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl and vinyl groups would appear around 2850-3100 cm⁻¹. A sharp absorption band around 1650-1680 cm⁻¹ would be indicative of the C=C stretching of the alkene. The most characteristic and intense absorptions in the fingerprint region (below 1500 cm⁻¹) would be the C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, generally between 500 and 600 cm⁻¹.

Raman spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds. The C=C double bond and the C-F bonds are expected to show strong signals in the Raman spectrum, providing confirmatory evidence for these functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) | Weak |

| C-H (sp²) | Stretch | 3000-3100 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C=C | Stretch | 1650-1680 | Strong |

| C-F | Stretch | 1000-1200 (strong) | Moderate |

| C-O | Stretch | 1000-1200 | Weak |

| C-Br | Stretch | 500-600 | Moderate |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula (C₅H₅BrF₄O). The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of approximately equal intensity separated by two mass units.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₅H₅⁷⁹BrF₄O]⁺ | ⁷⁹Br | 251.9487 |

| [C₅H₅⁸¹BrF₄O]⁺ | ⁸¹Br | 253.9467 |

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for assessing the purity of this compound and for analyzing complex reaction mixtures.

GC-MS: Given the volatility of the compound, GC-MS is a suitable technique for its analysis. The gas chromatogram will indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrum obtained for this peak will provide the fragmentation pattern. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of a bromine atom, a water molecule, or small fluorinated fragments.

LC-MS: For less volatile impurities or for the analysis of reaction intermediates, LC-MS is the preferred method. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ or adducts with solvent molecules can be observed, providing molecular weight information with minimal fragmentation. This is particularly useful for confirming the presence of the target compound in a complex matrix.

The analysis of the fragmentation patterns obtained from these techniques provides a "fingerprint" of the molecule, which can be used to confirm its structure and to identify related impurities.

X-ray Crystallography for Solid-State Structural Insights of this compound

As of the latest available scientific literature, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Consequently, experimental data regarding its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the crystalline form, are not available.

The absence of X-ray crystallographic data means that the precise three-dimensional arrangement of the atoms in the solid state, the conformation of the pentenol backbone, and the packing of the molecules within the crystal lattice remain unconfirmed by this definitive technique.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Note: This table is populated with "Data not available" to reflect the current lack of published X-ray crystallography studies for this specific compound.

Chiroptical Methods (e.g., Optical Rotation, Chiral Chromatography) for Enantiomeric Purity and Absolute Configuration of Chiral Isomers of this compound

Direct chiroptical data, such as specific optical rotation values for the enantiomers of this compound, are not reported in the available literature. However, the significance of this compound as a precursor in asymmetric synthesis is highlighted in studies focusing on the creation of chiral molecules.

Research has shown that the (E)-isomer of this compound serves as a key starting material for the synthesis of optically active diols. researchgate.netresearchgate.net Specifically, the asymmetric Sharpless dihydroxylation of (E)-5-bromo-4,4,5,5-tetrafluoro-2-penten-1-ol has been successfully employed to produce the corresponding chiral diols with a high degree of stereoselectivity, achieving an excellent enantiomeric excess (ee) of 96%. researchgate.netresearchgate.net

The determination of the enantiomeric purity of the resulting chiral diols necessitates the use of chiroptical methods. While the specific method used for the 96% ee determination in the cited study is not detailed in the abstract, such analyses are typically carried out using techniques like chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers based on their differential interactions with the column. This separation enables the quantification of each enantiomer in the mixture, and thus the determination of the enantiomeric excess.

Although the absolute configuration of the resulting diols was not specified in the accessible literature, it would typically be determined using a combination of techniques, potentially including X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds.

Table 2: Enantioselective Synthesis Utilizing (E)-5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

| Reaction | Chiral Product | Enantiomeric Excess (ee) | Analytical Method for ee Determination |

|---|---|---|---|

| Asymmetric Sharpless Dihydroxylation | Chiral Diols | 96% | Typically Chiral HPLC (specifics not detailed in abstract) researchgate.netresearchgate.net |

Note: This table summarizes the application of the target compound in generating chiral products and the typical methods for assessing their enantiomeric purity.

Theoretical and Computational Chemistry Investigations into 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic behavior of this compound. These calculations map the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO, the orbital that most readily accepts an electron, indicates the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO, while the π-bond of the alkene and the lone pairs on the oxygen and bromine atoms will significantly influence the character and energy of the HOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following values are illustrative for a molecule of this type and would need to be confirmed by specific DFT calculations.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Higher energy unoccupied orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; localized on the C-Br and C=C antibonding orbitals, indicating susceptibility to nucleophilic attack. |

| HOMO | -7.8 | Highest Occupied Molecular Orbital; primarily composed of p-orbitals from the C=C double bond and lone pairs on the oxygen and bromine atoms. |

| HOMO-1 | -8.5 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 6.6 | Indicates moderate kinetic stability. |

This analysis predicts that the molecule would likely react with nucleophiles at the carbon atoms of the double bond or the carbon bearing the bromine atom, and with electrophiles at the oxygen atom or the π-system.

The distribution of electron density in this compound is highly polarized due to the presence of multiple electronegative halogen atoms and an oxygen atom. An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's electron density surface.

On an ESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For this molecule, these would be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom and the π-cloud of the double bond. Regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. These blue regions are expected to be most intense on the hydrogen atom of the hydroxyl group and the carbon atoms directly bonded to the fluorine and bromine atoms.

Table 2: Predicted Partial Atomic Charges (Note: These values are representative examples derived from computational models like Mulliken population analysis and are method-dependent.)

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

| O (in -OH) | -0.65 | Strongly negative, indicating a site for electrophilic attack or hydrogen bonding. |

| H (in -OH) | +0.45 | Strongly positive, indicating high acidity. |

| C-Br | +0.15 | Positive charge on carbon makes it an electrophilic site. |

| C=C | -0.10 to -0.20 | Slightly negative due to π-electron cloud, can interact with electrophiles. |

| -CF2-CF2- | +0.30 to +0.50 per carbon | Strong positive charge on carbons due to highly electronegative fluorine atoms. |

These charge distributions and the resulting ESP map are crucial for predicting how the molecule will orient itself when approaching other reactants and for understanding its non-covalent interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Mechanics/Dynamics Simulations of this compound

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the dihedral angles of the C-C and C-O single bonds and calculating the potential energy of each resulting structure.

Molecular mechanics (MM) force fields can be used for a rapid initial screening of the conformational landscape, while more accurate quantum mechanics methods (like DFT) are used to refine the energies of the most stable conformers. The analysis would likely reveal that steric hindrance between the bulky bromine atom, the tetrafluoroethyl group, and the hydroxyl group plays a dominant role in determining the lowest-energy conformations. Gauche and anti-periplanar arrangements around the C-C single bonds would be investigated to locate energy minima.

Molecular dynamics (MD) simulations can provide further insight by modeling the molecule's movement over time at a given temperature. An MD simulation would show the transitions between different stable conformations, revealing the flexibility of the molecule and the relative populations of each conformer in a dynamic system.

Reaction Pathway and Transition State Modeling for Transformations Involving this compound

Computational chemistry is invaluable for mapping the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them.

For example, in a nucleophilic substitution reaction where the bromine atom is replaced, calculations would model the approach of the nucleophile. The goal is to locate the transition state, which is the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the reacting species at the moment of bond-breaking and bond-forming. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By modeling various potential pathways (e.g., SN1 vs. SN2 mechanisms), chemists can predict which reaction is more likely to occur under specific conditions.

Prediction of Spectroscopic Parameters for this compound

Quantum chemical calculations can predict various spectroscopic properties, which can then be used to verify experimental results or aid in the identification of the compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated by determining the magnetic shielding tensors for each nucleus. The predicted shifts are then compared to experimental spectra to confirm the structure. Coupling constants (J-couplings) can also be computed to help elucidate the connectivity and stereochemistry.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending modes of the molecule's functional groups, such as the O-H stretch, C=C stretch, and C-F stretches.

Table 3: Predicted Key Spectroscopic Data (Note: These are typical ranges and would be refined by specific calculations.)

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |

| ¹H NMR | Chemical Shift (δ) | 3.5 - 4.5 ppm | -CH₂OH |

| ¹H NMR | Chemical Shift (δ) | 5.0 - 6.0 ppm | -OH |

| ¹³C NMR | Chemical Shift (δ) | 110 - 140 ppm | C=C |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -140 ppm | -CF₂- |

| IR | Vibrational Frequency (ν) | 3200 - 3600 cm⁻¹ | O-H stretch |

| IR | Vibrational Frequency (ν) | 1640 - 1680 cm⁻¹ | C=C stretch |

| IR | Vibrational Frequency (ν) | 1000 - 1200 cm⁻¹ | C-F stretch |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives and Analogs of this compound

While no specific QSAR studies focusing on this compound are prominently available, the methodology can be described. QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.

For analogs of this compound, this would involve several steps:

Data Collection: Synthesizing a library of related compounds where specific parts of the molecule are varied (e.g., replacing the bromine with other halogens, altering the fluorinated chain, or modifying the alcohol group). The biological activity of each compound would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the calculated descriptors with the measured activity.

Validation: The model is tested and validated to ensure its predictive power.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective compounds and prioritizing synthetic efforts.

Advanced Applications of 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol and Its Derivatives in Chemical Science

5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol as a Versatile Intermediate in the Synthesis of Complex Fluorinated Molecules

The strategic placement of an allylic alcohol and a bromo-tetrafluoroethyl group makes this compound a highly versatile synthon. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in substitution and coupling reactions. The double bond is amenable to various addition reactions, and the carbon-bromine bond provides a handle for introducing a wide array of other functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These features enable its use as a foundational element in the construction of more elaborate fluorinated structures. For instance, a similar but distinct compound, 5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol, is recognized as a valuable reagent for building complex molecules through oxidation, reduction, and substitution reactions.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with fluorine incorporation often leading to enhanced metabolic stability, bioavailability, and binding affinity. taylorfrancis.com The synthesis of these structures frequently relies on small, fluorinated building blocks that can be cyclized with other reagents. nih.gov

While direct, published examples of cyclization using this compound are not extensively documented, its structure is well-suited for such applications. The allylic alcohol functionality can participate in reactions like the fluoro-Prins reaction to form fluorinated tetrahydropyrans. nih.gov Furthermore, the molecule can be modified—for example, by oxidation of the alcohol to an aldehyde and subsequent reaction with a binucleophile—to construct a wide range of heterocyclic systems. The synthesis of fluorinated pyrimidines and pyrazoles often proceeds from small fluorinated precursors, highlighting the importance of building blocks like the title compound in accessing these valuable scaffolds. nih.gov

Building Block for Novel Organofluorine Polymers and Advanced Materials

The introduction of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Fluorinated building blocks are therefore crucial in the development of advanced materials. The bifunctional nature of this compound allows it to be incorporated into polymer chains.

The hydroxyl group can be converted into an ester or ether linkage, while the bromine atom can be used as an initiation site for certain types of polymerization or as a point for post-polymerization modification. This dual reactivity could enable the creation of specialty fluoropolymers with tailored properties for applications in advanced coatings, membranes, or electronic materials.

Role in Catalysis and Ligand Design for Specialized Chemical Reactions

The development of new ligands is critical for advancing transition metal catalysis. While specific applications of this compound in catalysis are not widely reported, its structural motifs are relevant to ligand design. The fluorinated chain can be used to tune the electronic properties of a ligand, which in turn influences the activity and selectivity of the metal center. For example, the alcohol could be functionalized with a phosphine (B1218219) group, and the resulting fluorinated phosphine could serve as a ligand in various catalytic transformations. The unique steric and electronic environment provided by the tetrafluoropentenyl moiety could lead to novel reactivity or selectivity in catalytic processes.

Development of New Fluorinated Surfactants and Specialty Chemicals from this compound

Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh conditions. nih.govnih.gov They are typically amphiphilic molecules containing a fluorinated "tail" and a hydrophilic "head" group. This compound can serve as a precursor to such surfactants. The C5 fluorinated segment acts as the hydrophobic and oleophobic tail. The alcohol group is hydrophilic and can be further modified, for instance, by sulfonation or ethoxylation, to create a more potent hydrophilic head. The bromine atom offers another point of modification, allowing for the attachment of various other functional groups to fine-tune the surfactant's properties for specialized industrial applications.

Application in Agrochemical and Advanced Pharmaceutical Intermediate Research

A significant percentage of modern agrochemicals and pharmaceuticals contain fluorine. taylorfrancis.com The element can block metabolic pathways, increase lipophilicity for better membrane transport, and enhance binding to biological targets. Consequently, fluorinated building blocks are in high demand for the synthesis of new active ingredients.

The saturated analog, 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol , is noted for its role as a pharmaceutical intermediate. fluoropharm.comsigmaaldrich.com By extension, the unsaturated this compound is a valuable intermediate for accessing a different range of potential drug candidates. Its unique stereochemical and electronic properties can be exploited to synthesize novel compounds for screening in drug discovery programs. Research on the related compound, 5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol, has indicated potential for anticancer applications by modulating cell cycle processes.

Integration of this compound into Functional Coatings and Other Material Science Innovations

The unique properties of fluorinated compounds make them ideal for creating advanced materials with specific functional characteristics. The incorporation of the tetrafluoropentenyl moiety from this compound into a material's surface can significantly lower its surface energy. This translates into coatings with excellent water and oil repellency (hydrophobicity and oleophobicity), as well as improved chemical resistance and durability.

The compound can be integrated into coating formulations through its hydroxyl group, which can react with isocyanates to form polyurethanes or with acrylates to form UV-curable resins. The bromine atom provides an additional site for grafting other molecules to further enhance the coating's functionality, such as imparting anti-fouling or self-healing properties.

Emerging Research Directions and Future Perspectives on 5 Bromo 4,4,5,5 Tetrafluoropent 2 En 1 Ol

Development of Novel Stereoselective and Enantioselective Synthesis Methods for 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

The synthesis of fluorinated allylic alcohols with high stereocontrol remains a challenging yet crucial area of research. rsc.org While specific methods for this compound are not yet established, several emerging strategies in the synthesis of analogous compounds could be adapted. Future research will likely focus on the development of catalytic and stereoselective methods to control the geometry of the double bond and the chirality of the alcohol center.

One promising approach involves the enantioselective fluorination of allylic alcohols. organic-chemistry.org This could be achieved using chiral anion phase-transfer catalysis, which has been successful for a range of acyclic substrates. organic-chemistry.org Another avenue is the development of organocatalytic systems, for instance, using L-proline and salicylic (B10762653) acid, which have shown high stereoselectivity in the synthesis of related fluorinated butenals. organic-chemistry.org

Furthermore, transition-metal-catalyzed cross-coupling reactions offer a powerful tool for constructing the carbon skeleton with high stereoselectivity. For example, methods for the stereoselective synthesis of (Z)-5-bromopent-2-ene from acetylene (B1199291) and an epoxide could potentially be adapted by using fluorinated building blocks. youtube.com The use of Lindlar's catalyst for the partial reduction of an alkynyl precursor could establish the Z-configuration of the double bond. youtube.com

The table below summarizes potential strategies for the stereoselective synthesis of fluorinated allylic alcohols that could be explored for the target compound.

| Synthetic Strategy | Key Features | Potential for this compound |

| Chiral Anion Phase-Transfer Fluorination | Enantioselective fluorination of allylic alcohols. organic-chemistry.org | Could be adapted to introduce fluorine at a specific position with high enantiomeric excess. |

| Organocatalysis | Use of small organic molecules as catalysts for stereoselective transformations. organic-chemistry.org | Potential for controlling both the double bond geometry and the stereochemistry of the alcohol. |

| Transition-Metal-Catalyzed Cross-Coupling | Precise construction of C-C bonds with defined stereochemistry. youtube.com | Could be used to assemble the carbon backbone from smaller, readily available fluorinated fragments. |

| Alkyne Semi-Reduction | Stereoselective formation of (Z)-alkenes from alkynes. youtube.com | A potential route to establish the Z-configuration of the double bond in the target molecule. |

Exploration of Unprecedented Reactivity Patterns and Transformations of this compound

The combination of a bromo-tetrafluoroethyl group and an allylic alcohol functionality in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the fluorinated group is expected to significantly influence the reactivity of the double bond and the alcohol. youtube.com

Future research is likely to investigate the following areas:

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, and its substitution by various nucleophiles could lead to a wide range of functionalized derivatives. The influence of the adjacent tetrafluoroethyl group on the regioselectivity and stereoselectivity of these reactions will be a key area of study.

Electrophilic Additions to the Double Bond: The electron-deficient nature of the double bond, due to the fluorine atoms, may favor additions of soft nucleophiles or radical species over traditional electrophilic additions.

Transformations of the Allylic Alcohol: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it could be used as a handle for further functionalization, such as etherification or esterification. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as reaction media has been shown to promote direct allylic substitution reactions of allylic alcohols. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new C-C bonds, allowing for the elaboration of the molecular structure.

A recent study on the fluorination of allylic alcohols with N-fluorobenzenesulfonimide (NFSI) revealed an unconventional cleavage of the C-C bond, leading to Z-fluoroalkenes. researchgate.net Investigating similar reactions with this compound could uncover novel reaction pathways.

Advancements in Sustainable and Economically Viable Production Methods for this compound

The growing emphasis on green chemistry is driving the development of more sustainable and economical methods for the synthesis of fluorinated compounds. acs.orglongdom.org Future research on the production of this compound will likely focus on several key areas to improve its environmental footprint and cost-effectiveness.

One approach is the use of chemoenzymatic methods. For instance, a three-step chemoenzymatic cascade for the asymmetric synthesis of chiral fluorinated amino acids has been developed, which utilizes cost-effective starting materials and mild reaction conditions. acs.org Similar strategies could be explored for the synthesis of fluorinated allylic alcohols. The use of fluorinase enzymes, which are capable of forming C-F bonds in nature, also presents a long-term, albeit challenging, opportunity for the biotechnological production of fluorinated compounds. nih.gov

Additionally, the development of synthetic routes that minimize the use of hazardous reagents and reduce waste generation is crucial. A recent breakthrough in the synthesis of sulfonyl fluorides utilized a safe, low-cost, and environmentally friendly conversion process with non-toxic by-products, aligning with the principles of sustainable development. sciencedaily.com Adopting similar principles in the synthesis of this compound will be a key objective.

The table below outlines potential green chemistry approaches for the synthesis of the target compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for asymmetric synthesis. acs.org | High stereoselectivity, mild reaction conditions, use of cost-effective starting materials. |

| Biocatalysis with Fluorinases | Use of enzymes for the direct formation of C-F bonds. nih.gov | Highly specific and environmentally benign fluorination. |

| Atom-Economical Reactions | Synthetic methods that maximize the incorporation of all starting materials into the final product. | Reduced waste generation and improved resource efficiency. |

| Use of Greener Solvents and Reagents | Replacement of hazardous solvents and reagents with more environmentally friendly alternatives. sciencedaily.com | Improved safety and reduced environmental impact. |

Advanced Computational Design of Analogues and Prediction of Novel Properties for this compound

Computational chemistry is an increasingly powerful tool for the rational design of new molecules and the prediction of their properties. nih.govacs.org For this compound, computational methods can be employed to explore its conformational landscape, predict its reactivity, and design analogues with tailored properties.